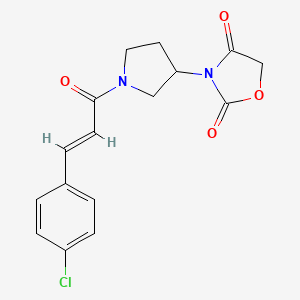

![molecular formula C9H12N2OS B2560572 [2-(Methoxymethyl)phenyl]thiourea CAS No. 1248193-65-8](/img/structure/B2560572.png)

[2-(Methoxymethyl)phenyl]thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Methoxymethyl)phenylthiourea (MMTU) is an organosulfur compound that is used in various scientific research applications. It is a derivative of thiourea, with a methyl group attached to the oxygen atom. MMTU is a white crystalline solid that is soluble in water and organic solvents. It is used in a variety of laboratory experiments, such as organic synthesis, electrochemistry, and biochemistry.

Aplicaciones Científicas De Investigación

Antiparkinsonian Activity

A study focused on synthesizing urea and thiourea derivatives to evaluate their antiparkinsonian activity. The derivatives, including those with methoxy groups at the 2-position of the phenyl ring, showed significant activity against haloperidol-induced catalepsy in mice, suggesting their potential in Parkinson's disease treatment and future drug design (Azam, Alkskas, & Ahmed, 2009).

Anticancer Properties

Another study explored thiourea-azetidine hybrids designed with pharmacophoric features of VEGFR-2 inhibitors. These compounds exhibited potent anticancer activity against various human cancer cell lines, with certain derivatives showing more potency than Doxorubicin. The study's findings underscore the potential of these compounds as novel anticancer agents through VEGFR-2 inhibition (Parmar et al., 2021).

Molecular Docking and DNA Binding

Research on 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea revealed its potential in molecular docking with B-DNA and cytotoxic activity against MCF-7 cell line, indicating its application in DNA-targeted cancer therapy. The study combined computational and experimental approaches for structural and biological evaluation (Mushtaque et al., 2016).

Antimicrobial and Anticancer Evaluation

S-benzyl aryl thiourea derivatives showed promising antimicrobial and anticancer activities in a study, highlighting their therapeutic potential. These findings suggest the application of thiourea derivatives in developing new antimicrobial and anticancer agents (Ansari, Deshmukh, Khan, & Musaddiq, 2014).

Organocatalysis in Chemical Synthesis

Thiourea derivatives have been utilized as organocatalysts in the protection of alcohols, demonstrating their role in facilitating efficient and selective chemical transformations. This application is significant in the development of new synthetic methodologies (Kotke & Schreiner, 2007).

Mecanismo De Acción

Target of Action

It is known that thiourea derivatives, to which [2-(methoxymethyl)phenyl]thiourea belongs, have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .

Mode of Action

It is known that thiourea derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Given the diverse biological applications of thiourea derivatives, it can be inferred that this compound may affect multiple biochemical pathways .

Result of Action

Given the diverse biological applications of thiourea derivatives, it can be inferred that this compound may have various molecular and cellular effects .

Análisis Bioquímico

Biochemical Properties

Thiourea and its derivatives, which [2-(Methoxymethyl)phenyl]thiourea is a part of, have been shown to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties .

Cellular Effects

Thiourea derivatives have been shown to have various effects on cells, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial effects .

Molecular Mechanism

It is known that thiourea and its derivatives can undergo oxidation at sulfur, followed by reactions in which the sulfur moiety is separated from the rest of the molecule .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature .

Propiedades

IUPAC Name |

[2-(methoxymethyl)phenyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-12-6-7-4-2-3-5-8(7)11-9(10)13/h2-5H,6H2,1H3,(H3,10,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALVYHAMQBOMEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CC=C1NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

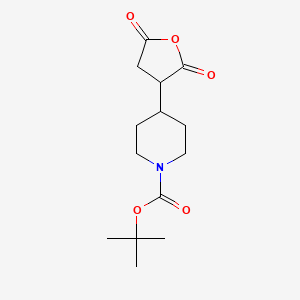

![5-Azaspiro[2.5]octan-8-one hydrochloride](/img/structure/B2560490.png)

![2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2560491.png)

![Tert-butyl N-cyclopropyl-N-[2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2560492.png)

![N-[(E)-(dimethylamino)methylidene]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2560493.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2560496.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2560498.png)

![3-Formyl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid](/img/structure/B2560500.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2560501.png)

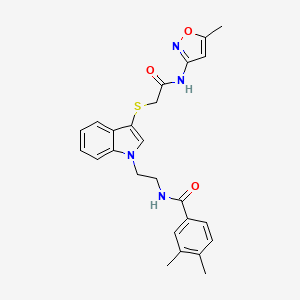

![N-(2,6-dimethylphenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2560502.png)

![(3E)-3-{amino[4-(6-chloropyridin-2-yl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B2560503.png)